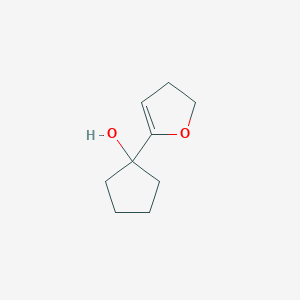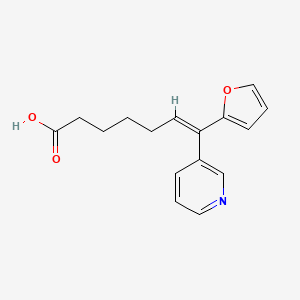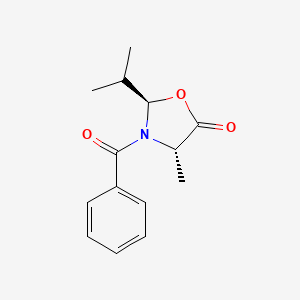
5-Oxazolidinone, 3-benzoyl-4-methyl-2-(1-methylethyl)-, (2R,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one: is a chiral oxazolidinone derivative with significant applications in organic synthesis. This compound is known for its stereochemical properties, making it a valuable intermediate in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one typically involves the reaction of an appropriate oxazolidinone precursor with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
科学的研究の応用
Chemistry: (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for the synthesis of pharmaceutical agents.
Industry: In the chemical industry, it is used in the synthesis of fine chemicals and advanced materials.
作用機序
The mechanism of action of (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one involves its interaction with specific molecular targets, leading to the formation of stable intermediates. The compound’s stereochemistry plays a crucial role in its reactivity and selectivity in various chemical reactions.
類似化合物との比較
- (2R,4S)-3-Benzoyl-2-methyl-4-phenyloxazolidin-5-one
- (2R,4S)-3-Benzoyl-2-ethyl-4-methyloxazolidin-5-one
Uniqueness: (2R,4S)-3-Benzoyl-2-isopropyl-4-methyloxazolidin-5-one is unique due to its specific stereochemistry and the presence of the isopropyl group, which imparts distinct reactivity and selectivity compared to other similar compounds.
特性
CAS番号 |
848152-10-3 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
(2R,4S)-3-benzoyl-4-methyl-2-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C14H17NO3/c1-9(2)13-15(10(3)14(17)18-13)12(16)11-7-5-4-6-8-11/h4-10,13H,1-3H3/t10-,13+/m0/s1 |
InChIキー |
ZPFLWOQPRDKRSG-GXFFZTMASA-N |
異性体SMILES |
C[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C(C)C |
正規SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
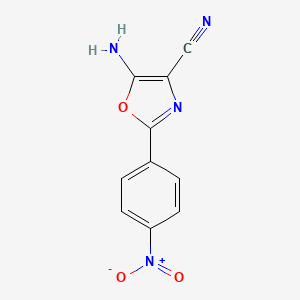
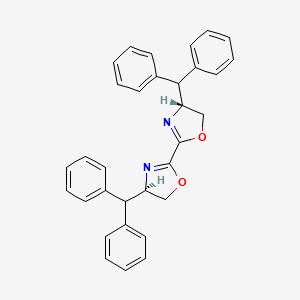
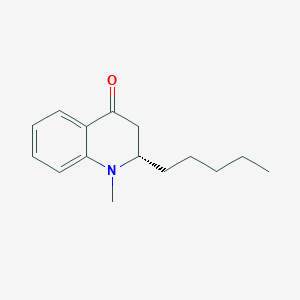
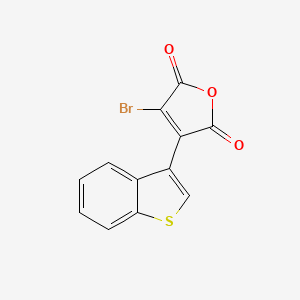
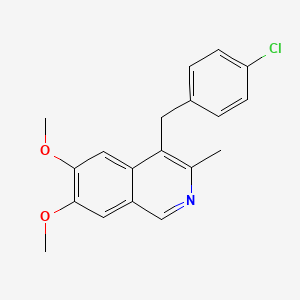
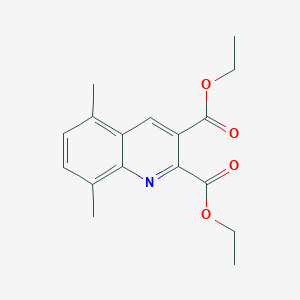
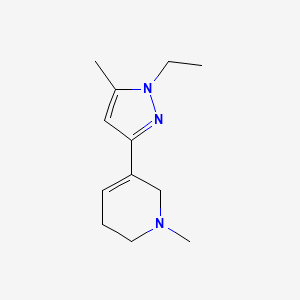
![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
